molecular formula C5H7NO3S2 B8383618 2,4-Dimethylthiazole-5-sulfonic acid CAS No. 114389-50-3

2,4-Dimethylthiazole-5-sulfonic acid

Cat. No.: B8383618
CAS No.: 114389-50-3
M. Wt: 193.2 g/mol
InChI Key: ZGBXROBHDHIQGY-UHFFFAOYSA-N
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Description

2,4-Dimethylthiazole-5-sulfonic acid is a specialized heterocyclic building block of high value in organic synthesis and medicinal chemistry research. This compound features a thiazole core—a five-membered ring containing both sulfur and nitrogen atoms—which is a privileged scaffold in drug discovery due to its diverse biological activities . The presence of a sulfonic acid group at the 5-position, adjacent to the two methyl groups at the 2 and 4 positions, makes this molecule a versatile intermediate for constructing more complex structures. The electron-withdrawing sulfonic acid group can be utilized to create ionic liquids, which are molten salts with applications as green solvents and catalysts . Such thiazolium-based ionic liquids have demonstrated efficacy as efficient and eco-friendly catalysts for synthesizing biologically important heterocycles, including benzimidazole derivatives . As a key research material, 2,4-Dimethylthiazole-5-sulfonic acid serves as a critical precursor in developing novel compounds with potential antioxidant and cytotoxic activities. The thiazole ring is structurally similar to imidazole but offers distinct electronic properties, and its derivatives are found in several therapeutic agents . Researchers can employ this chemical to generate new chemical entities, such as thiazolyl-catechol hybrids, which have shown promising selective cytotoxicity against human pulmonary malignant cells (A549) in vitro, outperforming some reference drugs . The sulfonic acid functionality also lends itself to the creation of sulfonated polymers and materials, analogous to those used in engineering contexts where sulfonic acid groups confer desirable properties like thermal stability and resistance to contamination . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

114389-50-3

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonic acid

InChI

InChI=1S/C5H7NO3S2/c1-3-5(11(7,8)9)10-4(2)6-3/h1-2H3,(H,7,8,9)

InChI Key

ZGBXROBHDHIQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Functional Group Key Properties
2,4-Dimethylthiazole-5-sulfonic acid Thiazole 2-CH₃, 4-CH₃ -SO₃H High acidity, water-soluble
4-Methylthiazole-5-carboxylic acid Thiazole 4-CH₃ -COOH Moderate acidity, polar
2,4-Dimethyloxazole-5-carboxylic acid Oxazole 2-CH₃, 4-CH₃ -COOH Lower acidity than sulfonic acids
5-Ethyl-4-phenylthiazole (disulfonate) Thiazole 4-Ph, 5-C₂H₅ -SO₃H (disulfonate) High molecular weight, lipophilic
2-Amino-4-methylthiazole-5-carboxylic acid Thiazole 2-NH₂, 4-CH₃ -COOH Amphoteric, bioactive potential

Key Observations:

Core Heterocycle Differences :

  • Thiazole vs. Oxazole : Thiazole (S, N) exhibits greater aromatic stability and electron-richness compared to oxazole (O, N), influencing reactivity in electrophilic substitutions .
  • Thiadiazole Derivatives : 1,3,4-Thiadiazoles (e.g., 5-mercapto derivatives) contain two nitrogen atoms, enhancing hydrogen-bonding capacity and altering redox properties compared to thiazoles .

Functional Group Impact: Sulfonic Acid (-SO₃H) vs. Carboxylic Acid (-COOH): Sulfonic acids are stronger acids (pKa ~ -1 to 2) and more hydrophilic than carboxylic acids (pKa ~ 4-5), making them suitable for aqueous-phase reactions . Sulfonamide Derivatives: Compounds like 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylthiazole-5-carboxylic acid introduce bulky aromatic groups, reducing solubility but enhancing binding specificity in biological systems .

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Property 2,4-Dimethylthiazole-5-sulfonic Acid 4-Methylthiazole-5-carboxylic Acid 2,4-Dimethyloxazole-5-carboxylic Acid
Melting Point ~200–220°C (estimated) ~150–170°C ~130–150°C
Water Solubility High Moderate Low
LogP (Lipophilicity) -1.5 to -0.5 0.5–1.0 1.0–1.5
Acidity (pKa) ~1.0 ~4.5 ~4.0

Notes:

  • The sulfonic acid group drastically reduces LogP, enhancing bioavailability in polar environments .
  • Methyl groups at positions 2 and 4 slightly increase lipophilicity compared to monosubstituted analogs but remain less impactful than aromatic substituents .

Preparation Methods

Preparation of 2,4-Dimethylthiazole

The foundational step involves synthesizing the thiazole core via the Hantzsch thiazole synthesis . This method employs thioacetamide and bromoacetone in dimethylformamide (DMF) at 60°C under sealed conditions. The reaction proceeds via cyclocondensation, forming the 2,4-dimethylthiazole backbone with a reported yield of 99% for analogous structures.

Reaction Scheme:

Thioacetamide+BromoacetoneDMF, 60°C2,4-Dimethylthiazole+HBr\text{Thioacetamide} + \text{Bromoacetone} \xrightarrow{\text{DMF, 60°C}} \text{2,4-Dimethylthiazole} + \text{HBr}

Hydrolysis to Sulfonic Acid

The sulfonyl chloride intermediate is hydrolyzed to the sulfonic acid using aqueous base (e.g., NaOH) followed by acidification. This step is quantitative under standard conditions.

Reaction Scheme:

2,4-Dimethylthiazole-5-sulfonyl Chloride+H2ONaOH2,4-Dimethylthiazole-5-sulfonateHCl2,4-Dimethylthiazole-5-sulfonic Acid\text{2,4-Dimethylthiazole-5-sulfonyl Chloride} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{2,4-Dimethylthiazole-5-sulfonate} \xrightarrow{\text{HCl}} \text{2,4-Dimethylthiazole-5-sulfonic Acid}

Advantages:

  • High purity due to crystalline sulfonyl chloride intermediate.

  • Scalability for industrial applications.

Direct Sulfonation of 2,4-Dimethylthiazole

Electrophilic Sulfonation Mechanisms

Direct sulfonation employs fuming sulfuric acid (oleum) or sulfur trioxide (SO3_3) to introduce the sulfonic acid group. The electron-rich thiazole ring facilitates electrophilic attack at position 5, guided by the methyl substituents’ ortho/para-directing effects.

Reaction Conditions:

  • Temperature: 80–100°C.

  • Solvent: Excess sulfuric acid (acts as both solvent and reagent).

Challenges:

  • Competing side reactions (e.g., ring oxidation or over-sulfonation).

  • Lower regioselectivity compared to chlorosulfonation.

Optimization Strategies

  • Catalytic Additives: Silver sulfate enhances regioselectivity by polarizing the sulfonating agent.

  • Stepwise Temperature Control: Initial low-temperature mixing (-10°C) followed by gradual heating minimizes decomposition.

Reported Yields (Analogous Systems):

SubstrateSulfonating AgentYield (%)Reference
2-MethylthiazoleOleum (20% SO3_3)65
4-MethylthiazoleSO3_3-DMF complex72

Comparative Analysis of Methods

Efficiency and Practicality

ParameterSulfonyl Chloride RouteDirect Sulfonation
Overall Yield80–90%60–75%
PurityHigh (crystalline intermediate)Moderate (requires chromatography)
ScalabilityIndustrial-friendlyLab-scale only
CostHigher (HSO3_3Cl expense)Lower (oleum cheaper)

Emerging Methodologies and Innovations

Microwave-Assisted Sulfonation

Recent studies suggest that microwave irradiation reduces reaction times (e.g., 30 minutes vs. 6 hours) and improves yields by 10–15% for heterocyclic sulfonation.

Biocatalytic Approaches

Preliminary work with sulfotransferase enzymes demonstrates selective sulfonation under mild conditions, though yields remain low (<30%) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethylthiazole-5-sulfonic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sulfonation of the thiazole ring using chlorosulfonic acid under controlled conditions (e.g., low temperature, inert atmosphere). Key parameters include stoichiometric ratios of reagents, reaction time (12–24 hours), and purification via recrystallization or column chromatography. For example, analogous sulfonyl chloride derivatives are synthesized via cyclization of ethyl amino-oxoacetate precursors with Lawesson’s reagent, followed by oxidative chlorination .
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) to detect sulfonic acid functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹ in IR) .

Q. How is the structure of 2,4-dimethylthiazole-5-sulfonic acid confirmed post-synthesis?

  • Analytical Workflow :

NMR Spectroscopy : Assign peaks for methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm for thiazole).

IR Spectroscopy : Identify sulfonic acid S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1150 cm⁻¹).

Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

  • Cross-Validation : Compare data with analogous sulfonated thiazoles (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .

Q. What are the key reactivity patterns of the sulfonic acid group in this compound?

  • Reactivity : The sulfonic acid group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) or esterification (with alcohols). Oxidation can yield sulfones under strong oxidizing conditions (e.g., H₂O₂, m-CPBA).
  • Case Study : In related thiazole sulfonates, sulfonamides are synthesized by reacting with primary amines in dry DMF at 60°C for 6 hours, achieving yields >70% .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, antimicrobial targets). For example, thiazole sulfonamide derivatives show antitumor activity by inhibiting carbonic anhydrase IX .
  • Validation : Corrogate docking results with in vitro assays. Optimize substituents (e.g., methyl groups) to enhance steric and electronic interactions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonated thiazoles?

  • Troubleshooting :

Purity : Ensure >95% purity (via HPLC) to exclude confounding impurities.

Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).

Structural Analogues : Compare activity of 2,4-dimethylthiazole-5-sulfonic acid with its sulfonamide or ester derivatives to identify pharmacophores.

  • Example : Antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamides varied significantly across 60 cancer cell lines, highlighting the need for target-specific profiling .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under varying pH and temperature?

  • Protocol :

Stress Testing : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours.

LC-MS/MS Analysis : Identify degradation products (e.g., desulfonation products, ring-opened intermediates).

Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.

  • Reference : Similar studies on triazole-thiadiazole hybrids revealed hydrolytic instability at pH >10, necessitating stabilizers like cyclodextrins .

Method Development & Optimization

Q. What chromatographic methods are optimal for separating 2,4-dimethylthiazole-5-sulfonic acid from byproducts?

  • HPLC Conditions :

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10% B to 90% B over 20 minutes.
  • Detection : UV at 254 nm.
    • Validation : Achieve resolution >1.5 between the compound and sulfonamide byproducts .

Q. How can synthetic yields be improved for large-scale production of research-grade material?

  • Optimization Steps :

Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation.

Solvent Selection : Replace DCM with THF for better solubility of intermediates.

Workflow : Implement flow chemistry for continuous sulfonation and quenching.

  • Case Study : A two-step synthesis of thiadiazole sulfonates achieved 85% yield via in-situ generation of intermediates and reduced reaction time .

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